molecular formula C13H22Cl2N4 B2463428 (3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride CAS No. 1240527-38-1

(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride

Cat. No.: B2463428
CAS No.: 1240527-38-1
M. Wt: 305.25
InChI Key: ZEHBBKCJMXHNOB-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a synthetic organic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a branched alkylamine side chain. Its molecular formula is C₁₂H₂₀Cl₂N₄, with a molecular weight of 291.22 g/mol . The dihydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmacological research. The compound’s structure includes a 3-methylbutan-2-yl group attached via an ethylamine linker to the triazolopyridine ring, a configuration that may influence its pharmacokinetic and binding properties.

Properties

IUPAC Name

3-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.2ClH/c1-9(2)10(3)14-11(4)13-16-15-12-7-5-6-8-17(12)13;;/h5-11,14H,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHBBKCJMXHNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(C)C1=NN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride (CAS Number: 1240527-38-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole-pyridine moiety which is known for various biological activities. Its molecular formula is C13H22Cl2N4 with a molecular weight of 305.2 g/mol. The structure is characterized by the presence of both aliphatic and aromatic components that may influence its interaction with biological targets.

While specific mechanisms for this compound are not extensively documented, the following general mechanisms can be inferred based on its structural analogs:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors in biosynthetic pathways.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter levels.
  • Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals.

Study 1: Antifungal Activity

A study focusing on triazole derivatives demonstrated significant antifungal activity against Candida species. The mechanism involved inhibition of the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes.

Study 2: CNS Effects

Research involving pyridine-based compounds revealed anxiolytic properties in animal models. These studies suggest that modulation of GABAergic and serotonergic systems may play a role in the observed effects.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialTriazole derivativesInhibition of ergosterol biosynthesis
CNS ModulationPyridine-based compoundsInteraction with serotonin receptors
AntioxidantVarious triazole derivativesScavenging free radicals

Scientific Research Applications

(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a synthetic organic molecule featuring a triazole ring and a pyridine moiety. It is investigated in medicinal chemistry for potential biological activities and applications in drug development. The presence of both triazole and pyridine rings suggests possible interactions with biological targets, making it a candidate for pharmacological studies.

Scientific Research Applications

The applications of this compound span several fields:

  • Medicinal Chemistry The compound is of interest in medicinal chemistry because of its potential biological activities and applications in drug development.
  • Drug Development As a candidate for drug development, this compound requires a multistep synthesis that demands careful control of reaction conditions to yield the desired product with high purity.
  • Pharmacological Studies The presence of both the triazole and pyridine rings suggests possible interactions with biological targets, making it a candidate for pharmacological studies.
  • Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often employ techniques such as Surface Plasmon Resonance, X-ray crystallography, and NMR spectroscopy.

Related Compounds

Chemical Reactions Analysis

Formation of the Triazolo[4,3-a]pyridine Core

The triazolo-pyridine heterocycle is critical to the compound’s structure. Common methods for such rings involve:

  • Cyclization reactions between pyridine derivatives and triazole precursors (e.g., formamide or amidines) under acidic/basic conditions.

  • Condensation reactions using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid to facilitate ring closure .

Salt Formation

The dihydrochloride salt is formed by protonating the amine with hydrochloric acid (HCl), enhancing solubility and stability.

Potential Chemical Reactions

The compound’s reactivity stems from its amine group, heterocyclic system, and alkyl substituents:

Acid-Base Chemistry

  • Protonation : The amine group reacts with strong acids like HCl to form the stable dihydrochloride salt.

  • Deprotonation : Under basic conditions, the amine may act as a base, potentially influencing reaction pathways.

Electrophilic Substitution

  • Heterocyclic ring reactions : The triazolo-pyridine system may undergo electrophilic substitution (e.g., nitration, halogenation) at positions activated by nitrogen atoms .

  • Alkylation : The amine group could participate in further alkylation or acylation reactions.

Hydrolytic Stability

The compound’s stability under aqueous conditions depends on the pH and solvent. Hydrolysis of the amine or heterocyclic bonds is unlikely under standard conditions but may occur under extreme acidic/basic environments.

Reaction Mechanism Insights

While explicit mechanisms for this compound are not detailed in the literature, analogs suggest:

  • Triazolo-pyridine formation involves sequential ring closures, potentially via intermediates like imidamide derivatives .

  • Amine introduction may proceed through SN2 mechanisms if a good leaving group is present.

Research Findings

Preliminary studies on similar triazolo-pyridine derivatives highlight:

  • Biological activity : Potential as kinase inhibitors or CNS agents due to interactions with neurotransmitter systems.

  • Chemical reactivity : Sensitivity to pH-driven protonation states, influencing solubility and reactivity.

Comparison with Similar Compounds

(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine Dihydrochloride

  • CAS : 1240527-36-9
  • Formula : C₁₂H₂₀Cl₂N₄
  • MW : 291.22 g/mol
  • Key Difference: Replaces the 3-methylbutan-2-yl group with a linear butan-2-yl chain.

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine Dihydrochloride

  • CAS : 2138207-88-0
  • Formula : C₁₁H₁₇Cl₂N₄ (corrected for dihydrochloride)
  • MW : 277.2 g/mol (reported)
  • Key Difference : Features a shorter butan-1-amine chain directly linked to the triazolopyridine ring, lacking the ethyl spacer. This may reduce conformational flexibility and affect binding kinetics .

2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Dihydrochloride

  • CAS : 93113-10-1
  • Formula : C₈H₁₂Cl₂N₄
  • MW : 243.12 g/mol
  • Key Difference : Simplest analogue with an unsubstituted ethylamine side chain. Lower molecular weight and hydrophobicity suggest reduced membrane permeability compared to branched derivatives .

{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine Dihydrochloride

  • CAS : 1909306-24-6
  • Formula : C₈H₁₀Cl₂N₄
  • MW : 233.10 g/mol
  • Key Difference : Methanamine linker with a methyl-substituted triazolopyridine ring. The compact structure may enhance solubility but limit interaction with deep hydrophobic binding pockets .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Purity (%)
Target Compound 291.22 ~2.5 (estimated) Not reported ≥95
(Butan-2-yl) Analogue 291.22 ~2.1 Not reported N/A
Butan-1-amine Derivative 277.2 ~1.8 Not reported ≥95
Ethylamine Derivative 243.12 ~0.9 Not reported N/A
6-Methyl Methanamine Derivative 233.10 ~0.7 Not reported >97

<sup>*</sup>LogP values estimated based on branching and substituent hydrophobicity.

Key Observations :

  • Branched alkyl chains (e.g., 3-methylbutan-2-yl) increase LogP, suggesting higher lipophilicity and improved membrane permeability compared to linear or shorter chains.
  • The ethyl spacer in the target compound may balance flexibility and steric effects, optimizing interactions with biological targets.

Pharmacological Potential

  • Triazolopyridines are explored for kinase inhibition, antimicrobial activity, and CNS modulation. The target compound’s branched alkyl chain may enhance binding to hydrophobic enzyme pockets or neurotransmitter receptors compared to analogues .
  • The dihydrochloride salt improves bioavailability, a critical factor for in vivo studies .

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